

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride*

CAS No.: 1239460-52-6

Cat. No.: B3092936

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The pyrazole ring system is a cornerstone of modern medicinal chemistry. Its five-membered aromatic structure, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and a rigid conformational framework. These attributes allow pyrazole-containing molecules to effectively bind to a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The presence of an amine group at the 5-position, as in the title compound, offers a crucial reactive handle for further chemical elaboration, enabling its use as a versatile synthon for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Physicochemical Properties of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

The fundamental properties of this compound are summarized below. This data is critical for planning chemical reactions, developing analytical methods, and understanding the compound's disposition in biological assays.

Property	Value	Source(s)
CAS Number	1239460-52-6	[3]
Molecular Formula	C ₆ H ₁₂ ClN ₃	[4]
Molecular Weight	161.63 g/mol	[3][4]
Appearance	Solid	[3]
Purity	≥95% (Typical)	[3]
InChI Key	NVDWGDERSXXLANA- UHFFFAOYSA-N	[3][4]
SMILES String	<chem>NC1=C(C)C(CC)=NN1.[H]Cl</chem>	[4]
Storage Temperature	Room Temperature	[3]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

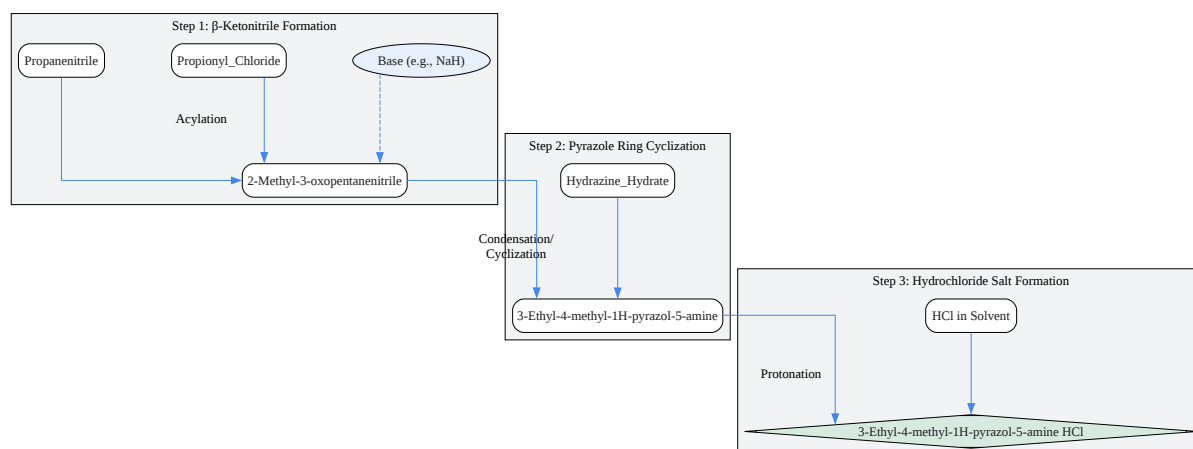
While multiple routes to substituted aminopyrazoles exist, a common and effective strategy involves the condensation of a β -ketonitrile with hydrazine or its derivatives. The synthesis of **3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride** can be logically proposed through a multi-step sequence starting from readily available commercial precursors. The causality behind this choice of pathway lies in its efficiency and the established reactivity patterns of the chosen intermediates.

Step-by-Step Methodology:

- **Formation of the β -ketonitrile:** The synthesis would commence with the acylation of propanenitrile with propionyl chloride under basic conditions to yield 2-methyl-3-oxopentanenitrile. This intermediate contains the necessary carbon backbone for the target pyrazole.
- **Cyclization with Hydrazine:** The β -ketonitrile intermediate is then reacted with hydrazine hydrate. The nucleophilic attack of the hydrazine on the ketone carbonyl, followed by

intramolecular cyclization onto the nitrile group and subsequent tautomerization, yields the 3-ethyl-4-methyl-1H-pyrazol-5-amine free base.

- **Salt Formation:** The final step involves treating the aminopyrazole free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, to precipitate the stable and more easily handled hydrochloride salt.



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Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Derivatization Potential

The primary locus of reactivity in **3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride** is the primary amine at the C5 position. This nucleophilic group is a versatile handle for a wide range of chemical transformations, making the compound an ideal starting material for building molecular diversity. For instance, the amine can readily undergo:

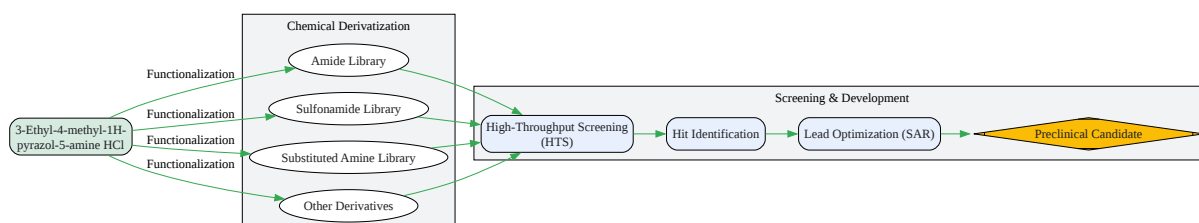
- Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides.
- Sulfonamidation: Reaction with sulfonyl chlorides, a common transformation in medicinal chemistry to introduce sulfonamide groups known for their therapeutic properties.^[5]
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
- Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic substituents.

This reactivity profile allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) during a drug discovery campaign.

Applications in Drug Discovery and Development

Given the established biological importance of the pyrazole core, **3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride** serves as a high-value starting point for the synthesis of novel bioactive compounds. Its utility lies in its role as a scaffold that can be decorated with various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The logical progression from this building block to potential drug candidates involves leveraging its reactive amine to generate libraries of derivatives. These libraries can then be screened against various biological targets to identify lead compounds for optimization.



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Sources

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